molecular formula C10H11F3N2 B11722872 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

Cat. No.: B11722872
M. Wt: 216.20 g/mol
InChI Key: KYYMZHCOPNZONI-MRVPVSSYSA-N
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Description

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of pyridine derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator . The reaction conditions often involve the use of a solvent like acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The pyrrolidine ring can contribute to the compound’s stereochemistry and overall three-dimensional structure, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.

    Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group, used in various chemical syntheses.

    Pyrrolizines: Compounds containing a fused pyrrolidine and benzene ring, known for their biological activities.

Uniqueness

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring on the pyridine core. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2/t8-/m1/s1

InChI Key

KYYMZHCOPNZONI-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CN=C(C=C2)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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